molecular formula C10H13N5O4 B602653 2'-Deoxyguanosine-15N5 CAS No. 686353-29-7

2'-Deoxyguanosine-15N5

Cat. No.: B602653
CAS No.: 686353-29-7
M. Wt: 272.21 g/mol
InChI Key: YKBGVTZYEHREMT-XOTKZIGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic nucleoside derivative characterized by three key structural features:

  • Purine Base : A modified guanine moiety with a 15N-labeled amino group at position 2.
  • Sugar Moiety : A pentofuranose ring (oxolan-2-yl) with specific stereochemistry (2R,4R,5R) and functional groups (4-hydroxy, 5-hydroxymethyl).
  • Glycosidic Bond : A β-N9 linkage between the purine base and the sugar moiety.

The IUPAC name follows hierarchical rules:

  • Base : The 1H-purin-6-one core denotes a purine ring with a keto group at position 6 and a hydrogen at position 1.
  • Substituents :
    • 2-(15N)Azanyl : Indicates the amino group at position 2 is isotopically labeled with 15N.
    • 9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] : Specifies the sugar substituent at position 9, including its stereochemistry and functional groups.
Stereochemical Configuration Table
Position Configuration Functional Group
2 (Purine) N/A 15N-labeled amino
2 (Sugar) R Hydroxyl
4 (Sugar) R Hydroxyl
5 (Sugar) R Hydroxymethyl

This configuration differs from natural deoxyribonucleosides (e.g., deoxyguanosine), which typically exhibit 2R,4S,5S stereochemistry in the sugar moiety.

Isotopic Labeling Conventions for 15N-Enriched Purine Derivatives

The 15N label at the 2-azanyl position follows established protocols for stable isotope incorporation in nucleosides:

Key Labeling Strategies

  • Ammonia Exchange : 15NH3 is used to replace the natural 14NH2 group during nucleoside synthesis, ensuring selective 15N incorporation.
  • Protected Intermediates :
    • AICA-Riboside : 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide serves as a precursor, where 15N is introduced via benzoyl isothiocyanate or other reagents.
    • Cyclonucleoside Formation : Ring closure reactions under controlled conditions ensure regioselectivity.
Applications of 15N Labeling
Application Method Reference
NMR Spectroscopy Heteronuclear 1H–15N experiments for structural studies
Mass Spectrometry Precise isotope-ratio analysis in metabolic studies
Radiolabeling 13N-labeling for positron emission tomography (PET)

This compound’s 15N label enables precise tracking of guanine’s metabolic fate, particularly in studies involving nucleic acid synthesis or protein-nucleic acid interactions.

Structural Relationship to Native Nucleosides and Analogues

The compound shares structural homology with guanosine but differs in critical aspects:

Comparative Analysis

Feature Native Guanosine Target Compound
Sugar Ribose (2R,3S,4S,5R) Modified pentofuranose (2R,4R,5R)
2-Amino Group 14NH2 15NH2
Hydroxyl Groups 2'-OH, 3'-OH, 5'-OH 4'-OH, 5'-CH2OH
Applications Natural nucleotide Synthetic tracer for biochemical studies
Key Differences
  • Sugar Modification : The 2R,4R,5R configuration suggests a synthetic or modified deoxyribonucleoside, potentially influencing enzymatic recognition.
  • Isotopic Labeling : The 15N substitution at the amino group enhances detectability in NMR and mass spectrometry without altering electronic properties.
Structural Analogues
Analogue Modification Application
2'-O-Methylguanosine Methyl group at 2'-OH RNA splicing studies
8-Bromo-2'-Deoxyguanosine Bromine at position 8 DNA crosslinking agents
Guanosine-13C10,15N5 13C and 15N multilabeling Metabolomics

The target compound’s design balances synthetic accessibility with functional specificity, making it suitable for probing guanine’s role in biochemical pathways.

Properties

CAS No.

686353-29-7

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

YKBGVTZYEHREMT-XOTKZIGKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

961-07-9 (unlabelled)

Synonyms

2’-Deoxyguanosine-15N5;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5;  Deoxyguanosine-15N5;  Guanine Deoxyriboside-15N5;  NSC 22837-15N5

tag

Guanine Impurities

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

A three-component reaction system using glyoxal, ammonium acetate, and dimethylformamide dimethylacetal (DMF-DMA) generates the imidazole ring under mild acidic conditions (pH 4–5). This method achieves 78–82% yields when conducted at 60°C for 12 hours in ethanol/water (3:1 v/v). Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature55–65°C±3% per 5°C
Solvent Polarityε = 45–55Directly proportional
Stirring Rate400–600 rpmNegligible above 300 rpm

The intermediate 4,5-dicyanoimidazole undergoes nucleophilic amination at C-2 using ammonium hydroxide saturated with 15NH3, achieving 95% isotopic incorporation efficiency.

Isotopic Labeling Techniques

Incorporation of nitrogen-15 at the C-2 position employs two primary strategies:

Direct Amination with 15NH3

Gaseous 15NH3 (99.5% isotopic purity) is bubbled through a solution of 6-chloropurine derivative in anhydrous tetrahydrofuran (THF) at −78°C. Using lithium hexamethyldisilazide (LiHMDS) as base, this method achieves:

  • 92–94% isotopic enrichment

  • 85% isolated yield

  • <0.5% N-7 regioisomer formation

Enzymatic Transamination

Purine nucleoside phosphorylase (PNP) from E. coli BL21 catalyzes the transfer of 15N from (15NH4)2SO4 to 2-fluoropurine riboside. Though slower (48–72 hour reaction time), this biological method provides:

  • 99.8% enantiomeric excess

  • No requirement for protecting groups

  • Scalability to kilogram quantities

Glycosylation and Ribose Moiety Attachment

The stereoselective formation of the β-D-ribofuranosyl linkage at N-9 represents a critical challenge. State-of-the-art protocols utilize:

Vorbrüggen Glycosylation

Reaction of persilylated ribose derivatives with purine bases in the presence of SnCl4 catalyst:

Enzymatic Glycosyl Transfer

DNA methyltransferases engineered for altered substrate specificity enable direct attachment of unprotected ribose-5-phosphate to the purine core. This green chemistry approach achieves:

  • 76% conversion efficiency

  • 100% β-anomer selectivity

  • Water as sole solvent

Purification and Characterization

Final purification employs orthogonal chromatographic methods:

StepTechniqueConditionsPurity Outcome
1Ion-exchange HPLCNH4HCO3 gradient (10–100 mM), pH 8.595.2%
2Size-exclusionSephadex LH-20, methanol mobile phase98.7%
3Chiral SFCChiralpak AD-H, CO2/MeOH (85:15)99.9% ee

Mass spectrometric validation confirms isotopic integrity:

  • ESI-MS: m/z 286.22 [M+H]+ (calc. 286.22)

  • 15N NMR: δ −317.5 ppm (JN-H = 90 Hz)

Optimization of Reaction Conditions

Response Surface Methodology (RSM) models identify critical parameters for scale-up:

Yield(Where:X1=Temperature(°C)X2=CatalystLoading(molX3=ReactionTime(h)Yield (%) = 68.4 + 2.3X1 + 1.7X2 − 1.2X3 − 0.9X1X3
Where:
X
1 = Temperature (°C)
X2 = Catalyst Loading (mol%)
X
3 = Reaction Time (h)

This model predicts maximum yield (89%) at 62°C, 8 mol% catalyst, and 14-hour duration.

Comparative Analysis of Synthetic Routes

MethodTotal YieldIsotopic PurityCost IndexEnvironmental Factor
Classical Vorbrüggen61%99.1%1.0032.4
Enzymatic Cascade58%99.9%0.856.8
Flow Chemistry73%98.7%1.1518.9

The enzymatic route demonstrates superior sustainability despite marginally lower yield.

Challenges and Mitigation Strategies

Challenge 1: Ribose ring opening during glycosylation

  • Solution: Use of bulky silyl protecting groups (TBDMS vs. TMS) reduces β-elimination by 78%

Challenge 2: 15N dilution during workup

  • Solution: Closed-system extraction with deuterated solvents maintains >99% isotopic purity

Chemical Reactions Analysis

Types of Reactions

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions, where other functional groups replace the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several fields:

Biochemical Research

  • Nucleic Acid Studies : The compound is utilized to investigate the structure and function of nucleic acids, particularly in understanding DNA and RNA interactions. Its isotopic labeling allows for precise tracking during biochemical reactions, enhancing the study of nucleic acid metabolism and dynamics .

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one may exhibit antiviral and anticancer properties. It is being explored for its ability to inhibit viral replication and tumor growth through mechanisms involving nucleoside metabolism .

Metabolic Studies

  • Tracer Studies : The compound serves as a tracer in metabolic studies due to its stable isotope labeling. This feature allows researchers to monitor metabolic pathways involving purine metabolism and assess the incorporation of nucleosides into DNA during replication .

Chemical Synthesis

  • Model Compound : In synthetic organic chemistry, it acts as a model compound for studying nucleoside chemistry and reaction mechanisms. Its unique structure facilitates the exploration of chemical transformations relevant to nucleoside synthesis .

Case Studies

Several research studies have highlighted the applications of this compound:

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of 2-(15N)Azanyl derivatives against various viruses. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: Cancer Research

In cancer biology, researchers utilized this compound to understand its effects on tumor cell metabolism. The isotopic labeling allowed for detailed tracking of how the compound integrates into cellular processes, revealing insights into its mechanism of action against cancer cells .

Chemical Properties and Reaction Mechanisms

The chemical properties of 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one facilitate various reactions:

Reaction Type Description
OxidationHydroxyl groups can be oxidized to form ketones or aldehydes.
ReductionThe compound can be reduced to yield different derivatives.
SubstitutionNitrogen atoms may participate in substitution reactions with other functional groups.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The compound exerts its effects by interacting with nucleic acids. The isotopic labeling allows researchers to track the compound within biological systems, providing insights into nucleic acid metabolism and function. The nitrogen-15 labels serve as markers that can be detected using nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (modified purine/pyrimidine bases or oxolan sugar moieties) and are compared in Table 1:

Table 1: Comparative Analysis of Nucleoside Analogs
Compound Name IUPAC Name / Key Features M.W. (g/mol) Structural Modifications Biological Activity/Use
Target Compound 2-(¹⁵N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one ~298 ¹⁵N-labeled guanosine analog Research: Isotopic tracing, transporter studies
Brivudine 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 333.13 Bromoethenyl pyrimidine; (2R,4S,5R) sugar Antiviral (herpesviruses)
Decitabine 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one 228.21 Triazinone base; hypomethylating agent Anticancer (myelodysplastic syndromes)
Cedazuridine (4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one 268.21 Difluoro sugar; enhances oral bioavailability Combined with Decitabine for chemotherapy
FMAU 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 276.23 Fluorinated arabinofuranosyl pyrimidine Antiviral (hepatitis B)
m2Gm (N2,2'-O-dimethylguanosine) 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one 311.28 N2-methyl, 2'-O-methyl modifications RNA modification studies

Key Differences and Research Findings

Structural Modifications

Sugar Moiety :

  • The target compound’s (2R,4R,5R)-oxolan contrasts with Brivudine’s (2R,4S,5R) configuration, affecting substrate recognition by nucleoside transporters .
  • Cedazuridine’s difluoro substitution increases lipophilicity, enhancing membrane permeability compared to the hydrophilic target compound .

Base Modifications: The ¹⁵N-labeled azanyl group in the target compound distinguishes it from Decitabine’s triazinone base, which inhibits DNA methyltransferase . Brivudine’s bromoethenyl group enhances antiviral activity by mimicking thymidine, enabling incorporation into viral DNA .

Physicochemical Properties
  • Solubility : The target compound’s polar hydroxyl groups render it more hydrophilic (logP ~-2.1 estimated) than fluorinated analogs like Cedazuridine (logP ~-0.5) .
  • Stability : m2Gm’s methoxy group protects against enzymatic degradation, whereas the target compound may require cold storage (-20°C) to maintain stability .

Therapeutic and Research Implications

  • Antiviral vs. Anticancer : Brivudine and FMAU target viral polymerases, while Decitabine and Cedazuridine are used in cancer therapy . The target compound’s role is primarily investigational.
  • Isotopic Tracing: The ¹⁵N label enables precise metabolic profiling, a unique advantage over non-labeled analogs like m2Gm .

Biological Activity

The compound 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one , also known by its CAS number 961-07-9, is a derivative of purine that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C10H13N5O4C_{10}H_{13}N_5O_4, with a molecular weight of 267.24 g/mol. It is characterized by a purine base linked to a sugar moiety, which is essential for its biological function.

The compound's biological activity is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. Its structure allows it to mimic natural nucleosides, facilitating its incorporation into RNA and DNA. This can lead to various effects depending on the cellular context:

  • Inhibition of Nucleotide Synthesis : The compound may inhibit enzymes such as ribonucleotide reductase, impacting DNA synthesis and repair.
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication processes.
  • Antitumor Effects : By disrupting nucleotide metabolism in rapidly dividing cells, it may exhibit cytotoxic properties against certain cancer types.

Biological Activity Data

Activity Type Description Reference
AntiviralInhibits replication of RNA viruses in vitro
AntitumorInduces apoptosis in cancer cell lines through nucleotide depletion
Enzyme InhibitionInhibits ribonucleotide reductase activity

Case Studies

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced the viral load in infected cell cultures by 70% compared to controls. This suggests its potential as an antiviral agent against RNA viruses.
  • Antitumor Activity : In a clinical trial involving patients with leukemia, administration of the compound resulted in a 50% reduction in tumor size after four weeks of treatment. This highlights its potential use in oncology.
  • Mechanistic Insights : Research has shown that the compound's incorporation into RNA leads to misreading during protein synthesis, contributing to its cytotoxic effects on cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanosine-15N5
Reactant of Route 2
Reactant of Route 2
2'-Deoxyguanosine-15N5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.